Tert-butyl 2-(4-chlorophenyl)-2-oxoacetate
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Overview
Description
Tert-butyl 2-(4-chlorophenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-chlorophenyl)-2-oxoacetate typically involves the esterification of 4-chlorophenylacetic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-chlorophenyl)-2-oxoacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the oxo group.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as phenols or amines.
Hydrolysis: The major products are 4-chlorophenylacetic acid and tert-butyl alcohol.
Reduction: The major product is tert-butyl 2-(4-chlorophenyl)-2-hydroxyacetate.
Scientific Research Applications
Tert-butyl 2-(4-chlorophenyl)-2-oxoacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-chlorophenyl)-2-oxoacetate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-2-chlorophenol: Similar in structure but lacks the oxoacetate moiety.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a tert-butyl group and an oxoethyl moiety but differs in the core structure.
Uniqueness
Tert-butyl 2-(4-chlorophenyl)-2-oxoacetate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13ClO3 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
tert-butyl 2-(4-chlorophenyl)-2-oxoacetate |
InChI |
InChI=1S/C12H13ClO3/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7H,1-3H3 |
InChI Key |
LKVJCFFLQGOKLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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